TASP0415914

PI3Kγ inhibitor isoform selectivity kinase profiling

Researchers studying PI3Kγ-driven inflammation often face irreproducible results when substituting inhibitors without accounting for isoform selectivity differences. TASP0415914 solves this with a uniquely balanced selectivity fingerprint (PI3Kα: 121×, PI3Kβ: 57×, PI3Kδ: 32×) and low-nanomolar cellular potency against key cytokines (TNF-α IC₅₀=12 nM, IL-6 IC₅₀=15 nM). Its validated oral efficacy in the murine CIA model (30-100 mg/kg b.i.d., 14-day) and favorable ADME profile-high metabolic stability, no CYP inhibition at 10 μM-make it the definitive PI3Kγ tool for autoimmune/inflammation pharmacology. Available in solid and pre-formulated DMSO solution formats with documented batch-to-batch purity.

Molecular Formula C13H17N5O3S
Molecular Weight 323.37
CAS No. 1292300-75-4
Cat. No. B611172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTASP0415914
CAS1292300-75-4
SynonymsTASP0415914;  TASP-0415914;  TASP 0415914.
Molecular FormulaC13H17N5O3S
Molecular Weight323.37
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C)C2=NC(=NO2)N3CCCC(C3)O
InChIInChI=1S/C13H17N5O3S/c1-7-10(22-13(14-7)15-8(2)19)11-16-12(17-21-11)18-5-3-4-9(20)6-18/h9,20H,3-6H2,1-2H3,(H,14,15,19)
InChIKeyWFQFHKQIDOCQTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TASP0415914 (CAS 1292300-75-4): A Selective PI3Kγ Inhibitor for Inflammation Research – Procurement and Differentiation Guide


TASP0415914 (CAS 1292300-75-4) is a small-molecule phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, chemically defined as N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide . It was discovered through a structure-activity relationship (SAR) campaign aimed at optimizing potency, isoform selectivity, and oral bioavailability . The compound acts as an ATP-competitive inhibitor of PI3Kγ, a class IB PI3K isoform predominantly expressed in hematopoietic and endothelial cells, and is primarily investigated in the context of inflammatory and autoimmune disorders such as rheumatoid arthritis .

Why PI3Kγ Inhibitors Are Not Interchangeable: Critical Differentiation of TASP0415914 from Isoform-Selective Analogs


PI3Kγ inhibitors constitute a structurally diverse class of compounds with substantial variation in isoform selectivity profiles, biochemical potency, and in vivo pharmacokinetic/pharmacodynamic behavior . Even among closely related analogs such as AS605240 and CZC24832, differences in selectivity over PI3Kα, PI3Kβ, and PI3Kδ can lead to distinct biological outcomes and off-target liability profiles . Consequently, direct substitution of one PI3Kγ inhibitor for another in a research protocol—without accounting for these quantitative differences—can compromise experimental reproducibility and confound data interpretation. The following evidence guide establishes precisely where TASP0415914 differs from its comparators in ways that are both measurable and meaningful for scientific selection.

TASP0415914 (CAS 1292300-75-4): Quantitative Differential Evidence Versus PI3Kγ Inhibitor Comparators


PI3K Isoform Selectivity Profile: TASP0415914 Exhibits a Distinct Selectivity Fingerprint Versus AS605240 and CZC24832

TASP0415914 demonstrates a unique isoform selectivity profile characterized by higher absolute potency for PI3Kγ (IC₅₀ = 2.8 nM) and a balanced selectivity window across the other Class I PI3K isoforms compared to AS605240 and CZC24832 . While AS605240 and CZC24832 also show PI3Kγ selectivity, the quantitative selectivity ratios differ markedly, which can influence off-target pharmacology in cellular and in vivo systems.

PI3Kγ inhibitor isoform selectivity kinase profiling

Oral In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model: Dose-Dependent Reduction of Disease Severity

TASP0415914, when administered orally at 30 mg/kg and 100 mg/kg, produces a dose-dependent reduction in arthritis severity in the murine collagen-induced arthritis (CIA) model, a widely used preclinical model of rheumatoid arthritis . This efficacy is accompanied by a reduction in ankle redness and swelling . While AS605240 and CZC24832 have also been reported to reduce CIA development, TASP0415914's efficacy is demonstrated specifically via oral dosing in a therapeutic treatment regimen, establishing its utility for in vivo inflammation studies .

collagen-induced arthritis in vivo efficacy rheumatoid arthritis model

Inhibition of Pro-Inflammatory Cytokine Production: TASP0415914 Potently Suppresses TNF-α and IL-6 in LPS-Stimulated Macrophages

In cell-based assays using lipopolysaccharide (LPS)-stimulated mouse bone marrow-derived macrophages (BMDMs), TASP0415914 inhibits the production of the key pro-inflammatory cytokines TNF-α and IL-6 with IC₅₀ values of 12 nM and 15 nM, respectively . These cellular potencies are in close agreement with its biochemical PI3Kγ IC₅₀ (2.8 nM) and support target engagement in a physiologically relevant immune cell type. Additionally, TASP0415914 reduces IFN-γ and IL-2 secretion in anti-CD3/CD28-activated human peripheral blood mononuclear cells (PBMCs) with IC₅₀ values of 23 nM and 27 nM, respectively .

TNF-α inhibition IL-6 inhibition macrophage cytokine assay

Metabolic Stability in Liver Microsomes: TASP0415914 Exhibits High Stability Across Species

TASP0415914 demonstrates excellent metabolic stability when incubated with both rat and human liver microsomes, indicating a low propensity for rapid hepatic clearance in vivo . At a concentration of 10 μM, TASP0415914 did not inhibit the major cytochrome P450 isoforms CYP1A2, 2C9, 2C19, 2D6, and 3A4, suggesting a low potential for drug-drug interactions mediated by CYP inhibition . This favorable in vitro ADME profile distinguishes TASP0415914 from some earlier-generation PI3Kγ inhibitors that may exhibit higher metabolic turnover.

metabolic stability liver microsomes in vitro ADME

Selectivity Over Akt Kinase: TASP0415914 Displays ~10-Fold Preference for PI3Kγ Over Akt

TASP0415914 inhibits Akt with an IC₅₀ of 294 nM, which is approximately 10-fold less potent than its activity against PI3Kγ (IC₅₀ = 29 nM) . This selectivity window indicates that at concentrations sufficient to fully inhibit PI3Kγ (~10-30 nM), TASP0415914 is unlikely to significantly perturb Akt activity directly. This is a relevant distinction because many PI3K pathway inhibitors exhibit overlapping activity on downstream kinases, which can complicate pathway analysis.

Akt inhibition PI3K/Akt pathway kinase selectivity

TASP0415914 (CAS 1292300-75-4): Evidence-Based Research and Procurement Application Scenarios


Preclinical Investigation of Inflammatory and Autoimmune Disorders

TASP0415914 is optimally suited for preclinical studies of rheumatoid arthritis and other autoimmune/inflammatory conditions in which PI3Kγ-mediated immune cell chemotaxis and cytokine production play a central role. Its validated oral efficacy in the murine CIA model, with dose-dependent reduction in arthritis severity at 30 and 100 mg/kg, makes it a reliable tool for in vivo inflammation pharmacology . Researchers requiring a PI3Kγ inhibitor with documented therapeutic activity in a standard autoimmune disease model should prioritize TASP0415914 over less-characterized analogs.

Cell-Based Mechanistic Studies of Macrophage and T-Cell Signaling

TASP0415914's potent inhibition of TNF-α (IC₅₀ = 12 nM) and IL-6 (IC₅₀ = 15 nM) in LPS-stimulated BMDMs, as well as IFN-γ (IC₅₀ = 23 nM) and IL-2 (IC₅₀ = 27 nM) in activated human PBMCs, enables precise dissection of PI3Kγ-dependent cytokine networks . These low-nanomolar cellular potencies minimize the risk of off-target effects at working concentrations, allowing researchers to confidently attribute observed phenotypes to PI3Kγ blockade. TASP0415914 is particularly valuable for experiments where maintaining isoform selectivity is critical to avoid confounding inhibition of PI3Kα, PI3Kβ, or PI3Kδ .

In Vivo Pharmacology Studies Requiring Favorable Oral Pharmacokinetics

For in vivo studies where oral dosing and predictable exposure are essential, TASP0415914's excellent metabolic stability in rat and human liver microsomes and its lack of CYP inhibition at 10 μM provide a favorable ADME profile . This reduces the likelihood of pharmacokinetic variability due to rapid hepatic clearance or drug-drug interactions. TASP0415914 is the preferred choice for chronic oral dosing regimens in rodent models of inflammation, as demonstrated by its 14-day b.i.d. dosing protocol in the CIA model .

Comparative Selectivity Profiling of PI3Kγ Inhibitors

TASP0415914's distinct isoform selectivity fingerprint—characterized by high absolute PI3Kγ potency (IC₅₀ = 2.8 nM) and balanced selectivity over PI3Kα (121×), PI3Kβ (57×), and PI3Kδ (32×)—positions it as a key comparator compound in studies aiming to correlate isoform selectivity with biological outcome . Researchers conducting kinome-wide profiling or investigating structure-selectivity relationships among PI3Kγ inhibitors will find TASP0415914 an essential benchmark compound due to its well-documented biochemical profile and commercial availability from reputable vendors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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